N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic compound featuring a benzothiazole core linked to a piperidine-4-carboxamide scaffold. The benzothiazole moiety is known for its pharmacological relevance, including anticancer and antiviral activities, while the piperidine ring contributes to structural rigidity and binding affinity. The 2,4-dimethoxyphenyl carbamoyl group introduces electron-donating substituents that may enhance solubility and target interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-30-16-7-8-17(19(13-16)31-2)24-21(28)14-27-11-9-15(10-12-27)22(29)26-23-25-18-5-3-4-6-20(18)32-23/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEWPZFCKBWDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the carbamoyl group. Common reagents and conditions used in these reactions include:
Benzothiazole Formation: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Carbamoyl Group Addition: The carbamoyl group can be added using carbamoyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide exhibit promising anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines.
Case Studies:
- Cytotoxic Activity : A study demonstrated that derivatives with benzothiazole moieties showed significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure–activity relationship (SAR) analysis indicated that modifications in the substituents could enhance the anticancer activity of these compounds .
- Molecular Hybridization : The design of molecular hybrids combining benzothiazole with other pharmacophores has led to the development of novel anticancer agents. These hybrids have shown improved efficacy compared to their parent compounds, suggesting a synergistic effect that warrants further investigation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research has identified that various derivatives exhibit moderate to high activity against a range of bacterial strains.
Key Findings:
- Compounds derived from similar structures showed minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L against several bacterial strains, outperforming standard antibiotics like cefotaxime .
Antioxidant Properties
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant potential.
Research Insights:
Studies have indicated that certain derivatives possess significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. The presence of specific functional groups within the compound enhances its ability to scavenge free radicals effectively .
Summary Table of Applications
| Application Type | Activity | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Significant activity against HCT-116, MCF-7, and HeLa cells |
| Antimicrobial | Moderate to High | MIC values between 4–20 μmol/L against various bacterial strains |
| Antioxidant | Strong | Effective scavenging of free radicals |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as benzothiazole, piperidine-carboxamide, and substituted aryl groups. Differences in substituents, synthesis yields, and physicochemical properties are highlighted.
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-Dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide (Compound 4–23)
- Structure : Shares the benzothiazole and piperidine-carboxamide core but replaces the carbamoyl group with a sulfonyl linker.
- Synthesis : Yield of 62%, synthesized via coupling of N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide with 2,4-dimethoxyphenyl sulfonyl chloride.
- Key Data: Molecular Weight: ~550 g/mol (estimated). Bioactivity: Likely targets pain pathways due to sulfonyl group’s role in modulating ion channels .
N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Retains the benzothiazole core but uses an acetamide linker with a 4-methylpiperazine substituent instead of the piperidine-carboxamide.
- Key Data :
1-(2-Furoyl)-N-(4-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- Structure : Features a 4-methylbenzothiazole and a furoyl-substituted piperidine-carboxamide.
- Synthesis : Commercial availability (CAS RN: 887672-96-0) suggests scalable synthetic routes.
- Key Data: Molecular Formula: C20H20N3O3S. Applications: Potential use in antimicrobial or anticancer drug development due to furan’s heterocyclic bioactivity .
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-Dimethoxyphenyl)piperidine-1-carboxamide (Compound 56)
- Structure : Replaces benzothiazole with a benzodiazolone core but retains the piperidine-carboxamide and dimethoxyphenyl groups.
- Synthesis : 74% yield via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 3,4-dimethoxyphenyl isocyanate.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Key Findings and Implications
Substituent Effects: Methoxy groups (e.g., 2,4- vs. 3,4-dimethoxyphenyl) influence target selectivity. Compound 56’s 3,4-dimethoxy substitution enhances inhibition of DNA repair enzymes, whereas the target compound’s 2,4-substitution may favor other interactions .
Synthetic Accessibility :
- Piperidine-carboxamide derivatives are generally synthesized in moderate-to-high yields (e.g., 62–74%), with isocyanate or sulfonyl chloride coupling as key steps .
Bioactivity Trends :
- Benzothiazole-piperidine hybrids show versatility, with applications in anticancer, antiviral, and enzyme inhibition contexts. The target compound’s bioactivity remains speculative but could align with these trends .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide (CAS No. 361195-27-9) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H25N3O4S
- Molecular Weight : 475.5594 g/mol
- Structure : The compound features a piperidine ring substituted with a benzothiazole moiety and a dimethoxyphenyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. A study on structurally related compounds demonstrated that derivatives with similar functional groups were effective in inhibiting the release of pro-inflammatory cytokines such as IL-1β from macrophages stimulated by lipopolysaccharides (LPS) and ATP. The inhibition was concentration-dependent, suggesting that structural modifications could enhance efficacy .
2. Anticancer Potential
The compound's anticancer properties have also been investigated. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, compounds with similar piperidine structures demonstrated cytotoxic effects against breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .
The mechanisms underlying the biological activities of this compound involve several pathways:
- NLRP3 Inflammasome Inhibition : The compound may inhibit the NLRP3 inflammasome pathway, which is critical in inflammatory responses. Inhibition of this pathway leads to decreased IL-1β secretion and reduced pyroptosis in macrophages .
- Caspase Activation : In cancer cells, the compound triggers apoptosis through caspase activation, leading to programmed cell death. This is particularly relevant in the context of cancer therapy where inducing apoptosis is a desired outcome .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
Q & A
Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including piperidine core functionalization, carbamoylation, and benzothiazole coupling. For example, similar piperidine-carboxamide derivatives are synthesized via nucleophilic substitution or amide coupling, with intermediates purified via column chromatography (silica gel, gradient elution) . Purity optimization requires HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) and recrystallization from ethanol or dichloromethane/hexane mixtures . HRMS and <sup>1</sup>H/<sup>13</sup>C NMR are critical for structural validation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be prioritized?
- Methodological Answer :
- <sup>1</sup>H NMR : Focus on piperidine protons (δ 1.5–3.0 ppm), benzothiazole aromatic protons (δ 7.2–8.5 ppm), and methoxy groups (δ 3.7–3.9 ppm). Coupling constants (e.g., piperidine chair conformation) should align with literature analogs .
- HRMS : Verify molecular ion [M+H]<sup>+</sup> with <1 ppm error.
- IR : Confirm carboxamide C=O stretch (~1650 cm<sup>−1</sup>) and benzothiazole C=N (~1600 cm<sup>−1</sup>) .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs. For example, benzothiazole-containing compounds often exhibit kinase inhibitory activity. Use fluorescence polarization or SPR for binding affinity studies . Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations is recommended, with IC50 calculations via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Core Modifications : Compare activity of piperidine vs. azetidine analogs (synthesis methods in ).
- Substituent Effects : Vary 2,4-dimethoxyphenyl groups (e.g., replace methoxy with halogens or alkyl chains) and assess impact on solubility and target binding .
- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters and correlate with substituent polarity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Confirm target specificity using CRISPR knockouts or competitive inhibitors.
- Solubility Correction : Measure compound solubility in assay buffers (DLS or nephelometry) and adjust DMSO concentrations to ≤0.1% .
- Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation pathways that may cause false negatives .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., benzothiazole interactions with ATP-binding pockets) .
- ADMET Prediction : Apply QikProp or SwissADME to estimate logP (target ≤3), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics : Simulate compound stability in aqueous environments (GROMACS) to optimize half-life .
Q. What experimental controls are critical when investigating off-target effects in cellular models?
- Methodological Answer :
- Negative Controls : Use scrambled analogs or enantiomers (e.g., (R)- vs. (S)-piperidine derivatives) .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays).
- Transcriptomic Profiling : RNA-seq or NanoString analysis to identify unintended pathway modulation .
Data Analysis and Validation
Q. How should researchers validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24h, followed by LC-MS quantification of degradation products .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures and storage recommendations .
Q. What statistical approaches are recommended for dose-response studies in heterogeneous cell populations?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism).
- Heterogeneity Adjustment : Apply mixed-effects models (e.g., lme4 in R) to account for intra-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
